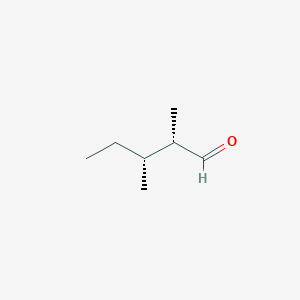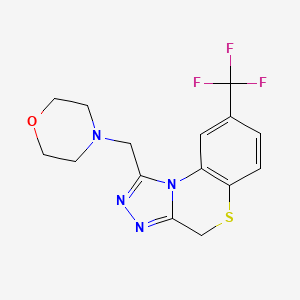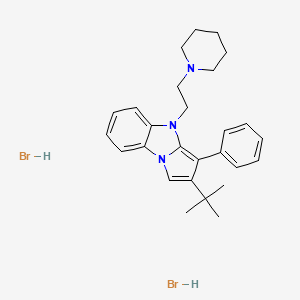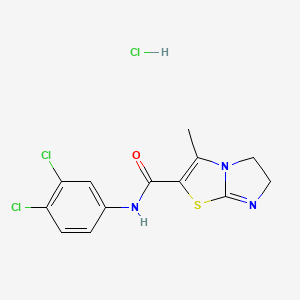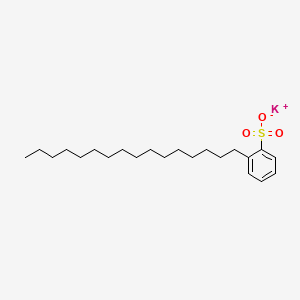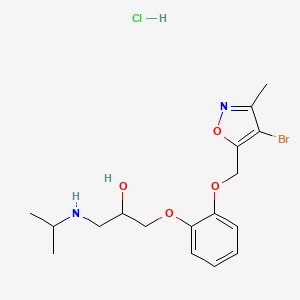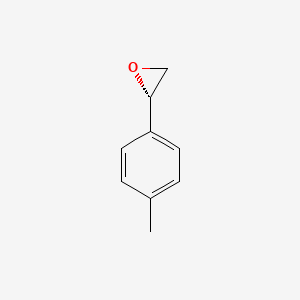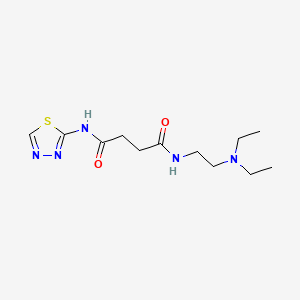![molecular formula C23H37NO9 B12756280 (1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 153175-83-8](/img/structure/B12756280.png)
(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic heptane structure with multiple functional groups, including a diethylamino group, an ethoxymethylidene group, and a tricarboxylic acid moiety. The unique arrangement of these groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the diethylamino group: This step typically involves nucleophilic substitution reactions using diethylamine.
Addition of the ethoxymethylidene group: This can be accomplished through a Wittig reaction or similar carbon-carbon bond-forming reactions.
Incorporation of the tricarboxylic acid moiety: This step may involve esterification followed by hydrolysis to yield the final tricarboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Diethylamine, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of (1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets. The diethylamino group may interact with receptors or enzymes, while the tricarboxylic acid moiety could participate in chelation or binding interactions. The overall effect of the compound is determined by the combined actions of its functional groups on various biological pathways.
相似化合物的比较
Similar compounds to (1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid include:
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other organic compounds.
The uniqueness of This compound
属性
CAS 编号 |
153175-83-8 |
|---|---|
分子式 |
C23H37NO9 |
分子量 |
471.5 g/mol |
IUPAC 名称 |
(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H29NO2.C6H8O7/c1-6-18(7-2)8-9-20-11-13-15-14(17(15,4)5)10-12(3)16(13)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h11-12,14-15H,6-10H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b13-11-;/t12-,14+,15-;/m1./s1 |
InChI 键 |
HROBGEXHPSIVKR-DPLQNWTOSA-N |
手性 SMILES |
CCN(CC)CCO/C=C\1/[C@@H]2[C@@H](C2(C)C)C[C@H](C1=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CCN(CC)CCOC=C1C2C(C2(C)C)CC(C1=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



